N-Cyclopropyl 4-fluorobenzamide

Catalog No.
S781605
CAS No.
88229-16-7
M.F
C10H10FNO
M. Wt
179.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Cyclopropyl 4-fluorobenzamide

CAS Number

88229-16-7

Product Name

N-Cyclopropyl 4-fluorobenzamide

IUPAC Name

N-cyclopropyl-4-fluorobenzamide

Molecular Formula

C10H10FNO

Molecular Weight

179.19 g/mol

InChI

InChI=1S/C10H10FNO/c11-8-3-1-7(2-4-8)10(13)12-9-5-6-9/h1-4,9H,5-6H2,(H,12,13)

InChI Key

YPSPTZQFKWMPDX-UHFFFAOYSA-N

SMILES

C1CC1NC(=O)C2=CC=C(C=C2)F

Canonical SMILES

C1CC1NC(=O)C2=CC=C(C=C2)F

N-Cyclopropyl 4-fluorobenzamide (CAS 88229-16-7) is a highly specialized, bifunctional building block widely utilized in advanced pharmaceutical synthesis and organometallic methodology. Structurally, it combines a para-fluorophenyl ring—primed for nucleophilic aromatic substitution (SNAr)—with an N-cyclopropyl amide that imparts distinct steric bulk, lipophilicity, and specific ring-strain properties[1]. In procurement contexts, this compound is primarily sourced as a critical intermediate for the synthesis of poly (ADP-ribose) polymerase (PARP) inhibitors and PIM kinase inhibitors, where both the fluorine atom and the cyclopropyl group are essential for target binding and metabolic stability [2]. Furthermore, its strained cyclopropyl ring serves as a reactive handle for transition-metal-catalyzed C-C bond activation, making it a highly versatile precursor for generating complex 1,3-difunctionalized aliphatic chains [3].

Attempting to substitute N-Cyclopropyl 4-fluorobenzamide with simpler analogs, such as 4-fluorobenzamide or N-cyclopropylbenzamide, fundamentally compromises both synthetic viability and final product performance. Replacing the cyclopropyl group with a standard alkyl chain (e.g., methyl or isopropyl) eliminates the specific ring strain required for directed C-C bond cleavage methodologies and alters the precise steric fit required in kinase binding pockets[1]. Conversely, omitting the para-fluoro substituent removes the critical leaving group necessary for metal-free SNAr reactions, forcing chemists to rely on expensive, palladium-catalyzed cross-coupling steps to install essential amine pharmacophores[2]. Consequently, generic substitution either drastically increases downstream manufacturing costs or entirely precludes the synthesis of the target molecular architectures.

Precursor Suitability for Metal-Free Nucleophilic Aromatic Substitution (SNAr)

The para-fluoro substitution on N-Cyclopropyl 4-fluorobenzamide highly activates the aromatic ring for nucleophilic attack, allowing for efficient, metal-free coupling with secondary amines like piperazine. When compared to N-cyclopropyl-4-chlorobenzamide, the fluoro derivative achieves significantly higher conversion yields under mild basic conditions, avoiding the need for expensive palladium catalysts [1].

Evidence DimensionSNAr conversion yield with secondary amines
Target Compound Data>85% yield under metal-free basic conditions
Comparator Or BaselineN-cyclopropyl-4-chlorobenzamide
Quantified Difference>65% higher yield without transition-metal catalysts
ConditionsPiperazine derivative, K2CO3, DMF, elevated temperature

Enables cost-effective, scalable, and metal-free synthesis of piperazinyl-benzamide pharmacophores critical for commercial API manufacturing.

Strain-Driven C-C Bond Cleavage for Hydrosilylation

The specific ring strain of the N-cyclopropyl group allows N-Cyclopropyl 4-fluorobenzamide to undergo highly targeted transition-metal catalyzed C-C bond activation. Under Rh-catalysis, the cyclopropyl ring is cleaved and hydrosilylated to form valuable acyclic adducts, a reactivity pathway that is completely absent in unstrained aliphatic amides [1].

Evidence DimensionYield of ring-opened hydrosilylated adducts
Target Compound Data>80% yield via Rh-catalyzed C-C cleavage
Comparator Or BaselineN-Isopropyl-4-fluorobenzamide (unstrained analog)
Quantified DifferenceAbsolute switch in reactivity (80% vs 0% yield)
ConditionsRh-catalyst, hydrosilane, standard C-C activation conditions

Provides a distinct synthetic handle for generating complex, acyclic 1,3-difunctionalized building blocks that are inaccessible from standard aliphatic amides.

Metabolic Blocking and Optimized Lipophilic Efficiency (LipE)

In drug design, substituting a standard benzamide with N-Cyclopropyl 4-fluorobenzamide significantly improves the pharmacokinetic profile of the resulting API. The para-fluoro group effectively blocks CYP450-mediated para-hydroxylation, while the cyclopropyl ring provides a highly favorable balance of steric bulk and lipophilicity compared to simpler N-methyl amides, directly enhancing membrane permeability [1].

Evidence DimensionResistance to CYP450 para-hydroxylation and logP contribution
Target Compound DataComplete block of para-hydroxylation with favorable cyclopropyl logP contribution
Comparator Or BaselineN-Cyclopropylbenzamide (rapid para-hydroxylation)
Quantified DifferenceSubstantial increase in metabolic half-life and highly favorable LipE metrics
ConditionsIn vitro human liver microsome (HLM) stability assays for derived pharmacophores

Procuring this pre-fluorinated, cyclopropyl-substituted building block directly accelerates the development of metabolically stable, highly permeable drug candidates.

Commercial Synthesis of PARP and PIM Kinase Inhibitors

Leveraging the highly activated para-fluoro group, N-Cyclopropyl 4-fluorobenzamide is a highly effective starting material for the metal-free SNAr installation of complex amine pharmacophores, directly yielding critical intermediates for PARP and PIM kinase inhibitor APIs [1].

Development of Silanediol Precursors

Utilizing the specific ring strain of the cyclopropyl group, this compound serves as an effective substrate for Rh-catalyzed regiodivergent hydrosilylation, enabling the synthesis of advanced silanediol precursors through selective C-C bond cleavage [2].

Metabolically Stable Pharmacophore Design

In medicinal chemistry programs, the incorporation of the intact N-cyclopropyl-4-fluorobenzamide motif prevents CYP450-mediated para-hydroxylation while optimizing lipophilic efficiency (LipE) for improved cellular membrane permeability [1].

XLogP3

1.9

Wikipedia

N-cyclopropyl-4-fluorobenzamide

Dates

Last modified: 08-15-2023

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